(5E)-5-[[3-chloro-4-[3-(4-chloro-3-methylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
The compound (5E)-5-[[3-chloro-4-[3-(4-chloro-3-methylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[3-chloro-4-[3-(4-chloro-3-methylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and subsequent functionalization. Common synthetic routes may involve the reaction of appropriate aldehydes with thiosemicarbazides under acidic or basic conditions to form the thiazolidinone core. Further functionalization with chlorinated phenoxypropoxy groups can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[3-chloro-4-[3-(4-chloro-3-methylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The chlorinated phenoxypropoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
(5E)-5-[[3-chloro-4-[3-(4-chloro-3-methylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one:
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (5E)-5-[[3-chloro-4-[3-(4-chloro-3-methylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
2,4-Dichloroaniline: Known for its use in the production of dyes and herbicides.
3,5-Dichloroaniline: Also used in the production of dyes and herbicides.
Uniqueness
The uniqueness of (5E)-5-[[3-chloro-4-[3-(4-chloro-3-methylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5E)-5-[[3-chloro-4-[3-(4-chloro-3-methylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2NO4S2/c1-13-9-15(5-6-16(13)23)28-7-4-8-29-20-17(24)10-14(11-18(20)27-3)12-19-21(26)25(2)22(30)31-19/h5-6,9-12H,4,7-8H2,1-3H3/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETSKIHIGLBHDV-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)N(C(=S)S3)C)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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